molecular formula C10H9FO B8750833 4-(4-Fluorophenyl)but-3-yn-1-ol CAS No. 70250-73-6

4-(4-Fluorophenyl)but-3-yn-1-ol

Cat. No.: B8750833
CAS No.: 70250-73-6
M. Wt: 164.18 g/mol
InChI Key: ZYPUNNWUDIUBBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Fluorophenyl)but-3-yn-1-ol is a useful research compound. Its molecular formula is C10H9FO and its molecular weight is 164.18 g/mol. The purity is usually 95%.
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Properties

CAS No.

70250-73-6

Molecular Formula

C10H9FO

Molecular Weight

164.18 g/mol

IUPAC Name

4-(4-fluorophenyl)but-3-yn-1-ol

InChI

InChI=1S/C10H9FO/c11-10-6-4-9(5-7-10)3-1-2-8-12/h4-7,12H,2,8H2

InChI Key

ZYPUNNWUDIUBBO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C#CCCO)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

1 g of bis(triphenylphosphine)-palladium(II)-chloride, 3.8 g of copper(II)iodide and 8.7 g of triphenylphosphine were added in succession to a solution of 100 g of 4-bromofluorobenzene in 350 ml of triethylamine. This mixture was heated to the reflux temperature, after which 43.4 g of 3-butynol were added dropwise in the course of 20 minutes at this temperature (about 100° C.). Stirring was continued for a further 5 hours at this temperature. After cooling, the triethylamine was distilled off. The residue was taken up in methyl tertbutyl ether and water. The aqueous phase was extracted twice more with methyl tert-butyl ether and the combined organic extracts were washed in succession with 1N hydrochloric acid and with 10% strength sodium bicarbonate solution and was dried over sodium sulfate. After removal of the solvent, the crude product was distilled under greatly reduced pressure. Yield: 86%.
Quantity
43.4 g
Type
reactant
Reaction Step One
Quantity
8.7 g
Type
reactant
Reaction Step Two
Quantity
100 g
Type
reactant
Reaction Step Two
Quantity
350 mL
Type
solvent
Reaction Step Two
Name
bis(triphenylphosphine)-palladium(II)-chloride
Quantity
1 g
Type
catalyst
Reaction Step Two
Quantity
3.8 g
Type
catalyst
Reaction Step Two

Synthesis routes and methods II

Procedure details

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reactant
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reactant
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reactant
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Name
[Cu]I
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reactant
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Name
Cl[Pd]Cl
Quantity
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reactant
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reactant
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reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

Copper (I) iodide was added to a stirred solution of 1-fluoro-4-iodobenzene (11.09 g), 3-butyn-1-ol (3.5 g), and BTPC (100 g) in diethylamine (70 ml) and the mixture stirred under nitrogen for 16 h. The mixture was evaporated in vacuo and purified by FCC on eluting with H - EA (2:1) gave the title compound as a yellow solid (2.8 g). T.l.c. (H - EA 2:1) RF 0.20.
Quantity
11.09 g
Type
reactant
Reaction Step One
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Name
Copper (I) iodide
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Synthesis routes and methods IV

Procedure details

1 g of bis-(triphenylphosphine)-palladium(II) chloride, 3.8 g of copper(I) iodide and 8.7 g of triphenylphosphine were added in succession to a solution of 100 g of 4-bromofluorobenzene in 350 ml of triethylamine. This mixture was refluxed, after which 43.4 g of 3-butynol were added dropwise at this temperature (about 100° C.) in the course of 20 minutes. The mixture was stirred for a further 5 hours at this temperature. After the mixture had cooled, the triethylamine was distilled off. The residue was taken up in methyl tert-butyl ether and water. The aqueous phase was extracted twice with methyl tert-butyl ether, and the combined organic extracts were washed in succession with 1 N hydrochloric acid and with 10% strength sodium bicarbonate solution, dried over sodium sulfate and evaporated down in a rotary evaporator. Distillation under greatly reduced pressure gave 80 g (86%) of the desired compound.
Quantity
43.4 g
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step Two
Quantity
350 mL
Type
solvent
Reaction Step Two
Quantity
1 g
Type
catalyst
Reaction Step Two
Name
copper(I) iodide
Quantity
3.8 g
Type
catalyst
Reaction Step Two
Quantity
8.7 g
Type
catalyst
Reaction Step Two
Yield
86%

Synthesis routes and methods V

Procedure details

1 g of bis(triphenylphosphine)palladium(II chloride, 3.8 g of copper(I) iodide and 8.7 g of triphenylphosphine were added in succession to a solution of 100 g of 4-bromofluorobenzene in 350 ml of triethylamine. This mixture was heated to the reflux temperature, after which 43.4 g of 3-butynol were added dropwise in the course of 20 minutes at this temperature (about 100° C.). Stirring was carried out for a further 5 hours at this temperature. After cooling, the triethylamine was distilled off. The residue was taken up in methyl tertbutyl ether and water. The aqueous phase was extracted twice more with methyl tert-butyl ether, and the combined organic extracts were washed in succession with 1N hydrochloric acid and with 10% sodium bicarbonate solution and dried over sodium sulfate. After the solvent had been removed, the crude product was distilled at greatly reduced pressure. Yield: 86%.
Quantity
43.4 g
Type
reactant
Reaction Step One
[Compound]
Name
II
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
8.7 g
Type
reactant
Reaction Step Two
Quantity
100 g
Type
reactant
Reaction Step Two
Quantity
350 mL
Type
solvent
Reaction Step Two
Name
bis(triphenylphosphine)palladium
Quantity
1 g
Type
catalyst
Reaction Step Two
Name
copper(I) iodide
Quantity
3.8 g
Type
catalyst
Reaction Step Two

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